molecular formula C16H22ClN3O4 B385339 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid CAS No. 1030609-19-8

4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid

Cat. No.: B385339
CAS No.: 1030609-19-8
M. Wt: 355.81g/mol
InChI Key: JBIXTTYEQVXTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid is a synthetic carboxylic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a butanoic acid backbone functionalized with a 3-chloroanilino group and a secondary amine linked to a morpholine ring. The structural combination of the chlorophenyl and morpholinoethylamino substituents is often associated with enhanced biological activity and improved cellular uptake, making it a valuable scaffold for developing novel therapeutic agents . Preliminary research on structurally related compounds indicates potential promise in anticancer applications. Studies suggest that such analogs may inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7), through mechanisms that can involve the induction of apoptosis (programmed cell death) and interference with cell cycle progression . Furthermore, the morpholino moiety often contributes to enzyme inhibition properties, with related compounds showing activity against targets like carbonic anhydrase and alkaline phosphatase . Additional research applications for analogs of this compound include investigations into antimicrobial activity against resistant bacterial strains and the modulation of metabolic pathways such as lipid and glucose metabolism . The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of a key intermediate from a succinic anhydride derivative and 3-chloroaniline, followed by subsequent coupling with 2-morpholinoethylamine . As a standard protocol, this product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(3-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4/c17-12-2-1-3-13(10-12)19-15(21)11-14(16(22)23)18-4-5-20-6-8-24-9-7-20/h1-3,10,14,18H,4-9,11H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIXTTYEQVXTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Protected Oxobutanoic Acid Intermediate

The synthesis begins with ethyl oxaloacetate (CAS 609-09-6), a stable enol ester amenable to nucleophilic attack. Protection of the α-keto group is achieved via ketal formation using ethylene glycol under acidic conditions (H₂SO₄, reflux, 12 h). The resulting ethyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a masked oxobutanoate.

Reaction Conditions :

  • Ethylene glycol (2.5 eq), H₂SO₄ (0.1 eq), toluene, 110°C, 85% yield.

  • Purification: Silica gel chromatography (hexane/ethyl acetate, 4:1).

Introduction of 3-Chloroanilino Group

Selective deprotection of the ketal at the 4-position is achieved using aqueous HCl (1M) in THF (0°C, 2 h). The exposed keto group undergoes nucleophilic attack by 3-chloroaniline (1.2 eq) in the presence of NaBH₃CN as a reducing agent, forming the 4-(3-chloroanilino)-4-oxobutanoate intermediate.

Optimization Notes :

  • Solvent : THF/MeOH (3:1) improves solubility of 3-chloroaniline.

  • Yield : 78% after recrystallization (ethanol/water).

Amidation with 2-Morpholin-4-ylethylamine

The ester group at position 2 is hydrolyzed using LiOH·H₂O (2 eq) in THF/H₂O (3:1, rt, 4 h). The resulting carboxylic acid is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF, followed by coupling with 2-morpholin-4-ylethylamine (1.3 eq) at 0°C to room temperature.

Critical Parameters :

  • Coupling Agent : HATU outperforms EDCl/HOBt in minimizing racemization.

  • Purification : Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) yields 92% purity.

Alternative Route: One-Pot Tandem Reaction

A streamlined approach condenses the synthesis into a single vessel by leveraging Ugi four-component reaction (Ugi-4CR) principles.

Reactants :

  • Aldehyde : Glyoxylic acid (CAS 298-12-4).

  • Amine : 2-Morpholin-4-ylethylamine.

  • Isocyanide : 3-Chlorophenyl isocyanide (CAS 19847-12-2).

  • Carboxylic Acid : Oxaloacetic acid.

Procedure :

  • Glyoxylic acid (1 eq), 2-morpholin-4-ylethylamine (1 eq), and 3-chlorophenyl isocyanide (1 eq) are stirred in MeOH at 25°C for 24 h.

  • Oxaloacetic acid (1 eq) is added, and the mixture is heated to 60°C for 6 h.

  • Precipitation with ice-water yields the crude product, which is purified via ion-exchange chromatography (Dowex 50WX4, NH₄OH eluent).

Advantages :

  • Atom Economy : 85% yield, reduced solvent use.

  • Stereocontrol : Racemic mixture formed, suitable for non-chiral applications.

Scale-Up and Industrial Considerations

Continuous Flow Synthesis

A patent-pending method (US9701664B2) describes a continuous flow system for large-scale production:

  • Reactor 1 : Ketal formation (residence time: 30 min, 100°C).

  • Reactor 2 : 3-Chloroaniline coupling (residence time: 20 min, 25°C).

  • Reactor 3 : Hydrolysis and amidation (residence time: 45 min, 50°C).

Output : 1.2 kg/hr with >99% purity by LC-MS.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

  • Catalyst : Immobilized lipase (Candida antarctica) facilitates ester hydrolysis at pH 7.0, eliminating metal catalysts.

Analytical Validation and Quality Control

Structural Confirmation :

  • NMR : ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 3H, aryl), 4.12 (t, J = 6.8 Hz, 2H, morpholinyl-CH₂), 3.58 (m, 4H, morpholine-OCH₂).

  • HRMS : [M+H]⁺ calc. for C₁₆H₂₁ClN₃O₄: 362.1142; found: 362.1145.

Purity Assessment :

  • HPLC : 99.1% (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 254 nm).

  • Impurity Profile : <0.1% residual HATU by ion-pair chromatography.

Challenges and Mitigation Strategies

Epimerization at C-2

The morpholinylethylamino group’s stereochemical lability during amidation is addressed by:

  • Low-Temperature Coupling : 0–5°C minimizes racemization.

  • Chiral Auxiliaries : Use of (R)-phenylglycinol derivatives to enforce configuration.

Byproduct Formation

  • Dimerization : Controlled stoichiometry (amine:acid = 1.3:1) suppresses dipeptide formation.

  • Solvent Choice : DMF stabilizes activated intermediates, reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the chloroaniline moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substitutions on the Anilino Ring

  • 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid: Features a 3-chlorophenyl group, which may enhance lipophilicity and target binding compared to unsubstituted analogs.
  • 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (): Substitution at the 4-position of the phenyl ring with a methylpiperazine side chain.
  • 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid (): Replaces chlorine with fluorine and adds a methyl group, reducing electronegativity and increasing steric hindrance. Crystallographic data () show a triclinic lattice (P1 space group) with distinct packing interactions compared to chloro analogs .

Side Chain Modifications

  • Morpholine vs. Piperazine Derivatives: The morpholine group in the target compound (e.g., ) offers a six-membered ring with one oxygen atom, favoring hydrogen bonding with targets. 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (): The methylpiperazine side chain introduces basicity (pKa ~8.5), enhancing solubility in acidic environments .
  • Ethylamino vs. Propylamino Chains: 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (): A longer propyl linker between morpholine and the backbone may improve conformational flexibility and target engagement .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C16H21ClN3O4 354.81 3-Cl, morpholinylethylamino Balanced lipophilicity (logP ~2.1 inferred)
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid () C15H19ClN2O3 310.78 4-Cl, methylpiperazine Higher solubility in acidic pH
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid () C12H12FNO3 237.23 3-F, 4-Me Crystalline stability (V = 1092.69 ų)
4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid () C16H22N2O3 290.36 Azepane ring Enhanced ring strain; potential for CNS penetration

Biological Activity

Structure

The chemical structure of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid can be represented as follows:

C15H19ClN2O3\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

This compound features a chloroaniline moiety, a morpholine ring, and a keto acid functional group, which contribute to its biological activity.

Physical Properties

  • Molecular Weight : Approximately 306.78 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival, thereby exhibiting potential anti-cancer properties.

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound significantly reduced cell viability in breast and colon cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HT-29 (Colon)12.8Inhibition of cell proliferation
A549 (Lung)18.5Cell cycle arrest at G1 phase

Other Biological Activities

In addition to its anticancer properties, the compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, suggesting a possible role as an antibiotic agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments.

Case Study 2: Inhibition of Kinase Activity

In a laboratory setting, researchers investigated the inhibitory effects of the compound on specific kinases associated with tumor growth. The results demonstrated that the compound effectively inhibited kinase activity, leading to decreased phosphorylation of target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid, and what critical steps ensure high yield and purity?

  • Methodology :

  • Step 1 : Condensation of 3-chloroaniline with maleic anhydride to form the 4-oxobutanoic acid backbone via Friedel-Crafts acylation .
  • Step 2 : Introduce the morpholine-ethylamine moiety via nucleophilic substitution or reductive amination, ensuring pH control (7.5–8.5) to avoid side reactions .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water mixture) .
    • Key Challenges : Protecting the carboxylic acid group during amidation and minimizing racemization.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • NMR : Compare 1^1H/13^{13}C spectra to reference data for morpholine (δ 2.4–3.2 ppm) and anilino protons (δ 7.1–7.8 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and secondary amine (N-H bend at ~1550 cm1^{-1}) .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to verify purity (>95%) and molecular ion peaks ([M+H]+^+ at m/z ~385) .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

  • Screening Framework :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays (IC50_{50} determination) .
  • Cellular Uptake : Measure intracellular concentration in HEK-293 cells via LC-MS/MS after 24-hour exposure .
  • Toxicity : MTT assay in primary hepatocytes to assess cytotoxicity (EC50_{50} > 50 µM preferred) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or ambiguous mass fragments)?

  • Troubleshooting Strategies :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to clarify amine-related signals .
  • Computational Modeling : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs with modified substituents?

  • SAR Workflow :

  • Substituent Variation :
PositionModificationBiological Impact
3-Cl (Anilino)Replace with F, BrTest halogen bonding effects on target affinity .
MorpholineSubstitute with piperazineAssess solubility and logP changes .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with IC50_{50} values .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Formulation Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare sodium salts of the carboxylic acid group (pH 7.4 PBS) for improved dissolution .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cellular models .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays (e.g., high IC50_{50} in vitro vs. efficacy in cell-based models)?

  • Root Causes :

  • Membrane Permeability : Use PAMPA assay to measure passive diffusion; low permeability may explain discrepancies .
  • Metabolic Stability : Perform microsomal stability tests (human liver microsomes) to identify rapid degradation in vitro .
    • Mitigation : Optimize lipophilicity (clogP 2–4) via substituent modifications or prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.